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Compound of Interest

Compound Name: BT173

Cat. No.: B7130693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and purification protocols

for BT1718, a first-in-class Bicycle Toxin Conjugate (BTC). The information is compiled from

publicly available scientific literature and patent documents. While specific proprietary details of

the manufacturing process are not fully disclosed, this guide presents a representative and

detailed methodology based on established chemical principles for the synthesis of similar

bioconjugates.

Introduction to BT1718
BT1718 is a novel therapeutic agent designed for targeted cancer therapy. It consists of three

key components:

A bicyclic peptide (N241): This high-affinity peptide specifically targets Membrane Type 1

Matrix Metalloproteinase (MT1-MMP), a protein that is overexpressed on the surface of

various solid tumor cells and is associated with poor prognosis.[1][2]

A cleavable linker: A hindered disulfide linker connects the bicyclic peptide to the cytotoxic

payload. This linker is designed to be stable in systemic circulation but is readily cleaved in

the reducing environment inside a cancer cell.

A cytotoxic payload (DM1): DM1 is a potent anti-tubulin agent. Once released inside the

cancer cell, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
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The small size of the Bicycle peptide (1.5-3 kDa) allows for rapid and deep penetration into

tumor tissues, a potential advantage over larger antibody-drug conjugates (ADCs).[4][5]

Mechanism of Action of BT1718
The therapeutic strategy of BT1718 is based on the targeted delivery of the DM1 cytotoxin to

MT1-MMP-expressing cancer cells.
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Caption: The signaling pathway of BT1718's mechanism of action.

Experimental Protocols
The synthesis of BT1718 is a multi-step process that begins with the synthesis of the bicyclic

peptide, followed by conjugation to the linker and the DM1 payload.

Synthesis of Bicyclic Peptide N241
The bicyclic peptide N241 is the targeting moiety of BT1718. Its synthesis involves standard

solid-phase peptide synthesis (SPPS) followed by a cyclization step.

Materials:

Fmoc-protected amino acids

Rink Amide resin
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Coupling reagents (e.g., HBTU, HATU)

Bases (e.g., DIPEA, NMM)

Solvents (e.g., DMF, DCM)

Deprotection reagent (e.g., 20% piperidine in DMF)

Cleavage cocktail (e.g., TFA/TIS/H2O)

Cyclization scaffold (e.g., 1,3,5-tris(bromomethyl)benzene)

Protocol:

Solid-Phase Peptide Synthesis: The linear peptide is assembled on a solid support (Rink

Amide resin) using an automated peptide synthesizer. Each cycle of amino acid addition

involves Fmoc deprotection followed by coupling of the next Fmoc-protected amino acid.

On-Resin Cyclization: After the linear peptide chain is assembled, the N-terminal Fmoc

group is removed. The cyclization is then performed on the resin by adding the cyclization

scaffold (e.g., 1,3,5-tris(bromomethyl)benzene) in the presence of a base.

Cleavage and Deprotection: The bicyclic peptide is cleaved from the resin, and all side-chain

protecting groups are removed simultaneously using a strong acid cocktail.

Purification: The crude bicyclic peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC). The fractions containing the pure peptide are collected and

lyophilized.

Synthesis of BT1718
A patent describes a two-step process for the synthesis of BT1718.

Step 1: Reaction of Bicyclic Peptide with Linker

The purified bicyclic peptide (17-69-07-N241) is reacted with N-succinimidyl 4-(2-

pyridyldithio)pentanoate (SPP) in DMSO. This reaction forms an intermediate where the

linker is attached to the peptide.
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The resulting intermediate (17-69-07-N277) is purified by reverse-phase HPLC and then

lyophilized.

Step 2: Conjugation with DM1

The purified and lyophilized intermediate is reacted with the cytotoxic payload, DM1.

The final product, BT1718, is then purified using a semi-preparative C18 column via reverse-

phase HPLC and lyophilized to yield a pure powder.
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Caption: A simplified workflow for the synthesis of BT1718.

Purification Protocol
Purification of BT1718 is critical to ensure the removal of unreacted starting materials,

byproducts, and other impurities.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Parameter Specification

Column Semi-preparative C18

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient
A linear gradient tailored to the hydrophobicity of

BT1718

Flow Rate Dependent on the column diameter

Detection UV at 220 nm and 280 nm

Data Presentation
Preclinical studies have demonstrated the potent anti-tumor activity of BT1718 in various

xenograft models.

Table 1: Summary of In Vivo Efficacy of BT1718
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Xenograft
Model

MT1-MMP
Expression

Dosing
Regimen

Outcome Reference

EBC-1 High
10 mg/kg, twice

weekly

Complete tumor

regression

HT-1080 High
10 mg/kg, twice

weekly

Complete tumor

regression

Patient-Derived

Xenograft (PDX)
High

10 mg/kg, twice

weekly

Complete tumor

regression

Patient-Derived

Xenograft (PDX)
Low

10 mg/kg, twice

weekly

No significant

tumor inhibition

Conclusion
BT1718 represents a promising advancement in the field of targeted cancer therapy. Its unique

design, leveraging a small and highly specific bicyclic peptide for tumor targeting, offers

potential advantages in terms of tumor penetration and safety profile compared to larger

antibody-based therapeutics. The synthesis and purification of BT1718, while complex, relies

on established and reproducible chemical methodologies. The preclinical data strongly

supports its continued development and clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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